Methyl (2S)-glycidate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-6-4(5)3-2-7-3/h3H,2H2,1H3/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNYRRVISWJDSR-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301062 | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118712-39-3 | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118712-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-oxiranecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxiranecarboxylic acid, methyl ester, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 2s Glycidate and Its Chiral Derivatives
Asymmetric Synthesis Approaches
The direct formation of a specific enantiomer, known as asymmetric synthesis, is a highly sought-after strategy in chemical synthesis. For methyl (2S)-glycidate and its chiral analogues, several asymmetric approaches have been developed, broadly categorized into catalytic asymmetric epoxidation and enzymatic resolutions.
Catalytic Asymmetric Epoxidation of Cinnamic Acid Derivatives
Asymmetric epoxidation of prochiral alkenes, such as cinnamic acid derivatives, offers a direct route to chiral epoxides. This transformation involves the use of a chiral catalyst to control the stereochemical outcome of the epoxidation reaction.
A prominent method for the asymmetric epoxidation of cinnamic acid derivatives involves the in situ generation of chiral dioxiranes from a ketone catalyst and a stoichiometric oxidant, typically Oxone. nih.govunibuc.rodicp.ac.cn These chiral dioxiranes then transfer an oxygen atom to the double bond of the cinnamate (B1238496) ester, creating the epoxide with a degree of enantioselectivity. The efficiency of this process is influenced by the structure of the ketone catalyst and the reaction conditions. academie-sciences.fr For instance, the epoxidation of trans-methyl p-methoxycinnamate using dioxiranes generated from chiral cyclohexanones has been studied, demonstrating the importance of the catalyst's conformational rigidity. academie-sciences.fr Research has shown that both the olefin and the ketone structure impact the ideal epoxidation conditions. academie-sciences.fr Furthermore, the use of α-fluorinated dioxiranes has been explored to enhance enantioselectivity. academie-sciences.fr
A significant advancement in this field has been the development and application of C2-symmetric binaphthyl ketones as catalysts. acs.orgresearchgate.netnih.gov These catalysts, featuring a binaphthyl backbone, create a well-defined chiral environment around the active site, leading to effective stereochemical control during the epoxidation. For example, a catalytic amount (5 mol %) of an 11-membered C2-symmetric binaphthyl ketone was used to generate a chiral dioxirane (B86890) in situ for the epoxidation of methyl (E)-4-methoxycinnamate, yielding the corresponding chiral glycidic acid derivative in high yield and good enantiomeric excess (ee). acs.orgresearchgate.net The synthesis of these effective C2-symmetric chiral binaphthyl ketone catalysts has been a focus of research, with efficient methods being developed for their preparation. nih.gov
Achieving high enantioselectivity is a primary goal in asymmetric catalysis. In the context of dioxirane-mediated epoxidation of cinnamates, several strategies have been employed to enhance the enantiomeric excess of the desired product. One approach involves modifying the structure of the chiral ketone catalyst. For example, ketones derived from keto bile acids have been shown to induce high enantioselectivity (up to 95% ee) in the epoxidation of substituted cinnamic acids. nih.gov The substitution pattern on the bile acid backbone was found to be crucial in determining which enantiomer of the epoxide is formed. nih.gov
Another factor influencing enantioselectivity is the potential for dipole-dipole repulsion between the ester group of the cinnamate and the lactone moieties in certain binaphthyl dioxirane catalysts. acs.orgresearchgate.net This interaction can lead to higher enantioselectivities in the epoxidation of cinnamates compared to other olefins like stilbene (B7821643) derivatives. acs.orgresearchgate.net The development of novel catalysts, such as those derived from arabinose, has also been explored, with the bulkiness of catalyst substituents affecting the enantioselectivity of the epoxidation of cis-ethyl cinnamate. researchgate.net Furthermore, the use of ion-pair catalysts, combining an achiral Mn-salen cation with a chiral BINOL-derived phosphate (B84403) anion, has shown promise in achieving high yields and enantioselectivities in the epoxidation of various alkenes, including cinnamates. uni-koeln.de
Table 1: Asymmetric Epoxidation of Cinnamic Acid Derivatives
| Substrate | Catalyst | Oxidant | Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl (E)-4-methoxycinnamate | (R)-7a (C2-symmetric binaphthyl ketone) | Chiral Dioxirane | (2R,3S)-2a | 92 | 80 | acs.orgresearchgate.net |
| Substituted Cinnamic Acids | Keto bile acid derivatives | Oxone | Enantiomeric epoxides | - | up to 95 | nih.gov |
| cis-Ethyl Cinnamate | Arabinose-derived ketone 2 | Oxone® | Ethyl (2R,3R)-3-phenylglycidate | - | 68 | researchgate.net |
| Various Cinnamates | Ion-pair catalyst (achiral Mn-salen cation and chiral BINOL-derived phosphate anion) | - | Chiral Epoxides | High | High | uni-koeln.de |
Enzymatic Resolution and Hydrolysis
Enzymatic methods offer a powerful alternative for obtaining enantiomerically pure compounds. These processes rely on the stereoselective action of enzymes, most commonly lipases, to differentiate between the two enantiomers of a racemic mixture.
Lipase-catalyzed asymmetric hydrolysis is a widely used technique for the resolution of racemic esters, including methyl glycidate and its derivatives. psu.eduresearchgate.netnih.gov In this process, a lipase (B570770) enzyme selectively hydrolyzes one enantiomer of the racemic ester to its corresponding carboxylic acid, leaving the unreacted ester enantiomer in high enantiomeric purity. google.com For instance, the industrial production of a key intermediate for diltiazem (B1670644) has relied on the kinetic resolution of a racemic glycidate through lipase-catalyzed asymmetric hydrolysis. acs.org However, this method can have drawbacks such as a limited yield of the desired enantiomer. acs.org
The choice of enzyme and reaction conditions is critical for the success of the resolution. Various lipases, including those from Pseudomonas sp. and Mucor miehei, have been shown to be effective for the stereospecific transesterification or hydrolysis of racemic methyl trans-β-phenyl glycidate. researchgate.net The resolution of racemic methyl 3-(4-methoxyphenyl)glycidate has been achieved using lipase catalysis in organic solvents, where the enantioselectivity was found to be highly dependent on the solvent used. psu.eduresearchgate.net The use of whole cells of microorganisms like Galactomyces geotrichum that produce epoxide hydrolases presents another enzymatic option, avoiding some of the stability issues associated with the acid product of lipase hydrolysis. nih.gov
Table 2: Lipase-Catalyzed Resolution of Glycidate Derivatives
| Racemic Substrate | Enzyme | Method | Desired Product | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| (±)-methyl 3-(4-methoxyphenyl)glycidate | Lipase | Asymmetric Hydrolysis | (-)-(2R,3S)-3-(4-methoxyphenyl)glycidamide (after amidation) | 43 (overall) | - | jst.go.jppharm.or.jp |
| Racemic methyl trans-β-phenyl glycidate | Mucor miehei lipase | Stereospecific Transesterification | Optically active glycidate | - | - | researchgate.net |
| Racemic methyl 3-(4-methoxyphenyl)glycidate | Lipase | Asymmetric Hydrolysis/Alcoholysis | (2R,3S)-enantiomer | - | ~90 (at 60% conversion) | psu.eduresearchgate.net |
| rac-ethyl-3-phenylglycidate | Galactomyces geotrichum ZJUTZQ200 (whole cell) | Asymmetric Hydrolysis (Epoxide Hydrolase) | (2R,3S)-ethyl-3-phenylglycidate | 26 (initial report with Pseudomonas sp.) | 95 (initial report with Pseudomonas sp.) | nih.gov |
Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides
Hydrolytic kinetic resolution (HKR) is a prominent method for obtaining enantioenriched terminal epoxides, such as this compound, from their racemic mixtures. nih.govorgsyn.org This technique utilizes chiral catalysts, particularly (salen)Co(III) complexes, to selectively hydrolyze one enantiomer of the epoxide, leaving the other enantiomer unreacted and in high enantiomeric excess. nih.govacs.org
The HKR process is valued for its practical advantages, including the use of water as the resolving agent and the requirement of only low loadings of a recyclable and commercially available catalyst. nih.govorgsyn.org The reaction demonstrates broad scope, effectively resolving a wide array of sterically and electronically diverse epoxides to greater than 99% enantiomeric excess (ee). orgsyn.orgacs.org For instance, the HKR of racemic methyl glycidate using a chiral (salen)Co(III) catalyst yields both the unreacted (S)-methyl glycidate and the corresponding 1,2-diol product in highly enantioenriched forms. nih.govorgsyn.org
Recent mechanistic studies have indicated that (salen)Co(III)OTs is a more reactive catalyst compared to the originally reported (salen)Co(III)OAc. orgsyn.org The efficiency of the catalyst can be further enhanced by using oligomeric versions with tethers containing ether linkages, which improve solubility in the epoxide/water mixture under solvent-free conditions. nih.gov
Table 1: Hydrolytic Kinetic Resolution of Various Terminal Epoxides
| Epoxide Substrate | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Product ee (%) | Ref |
|---|---|---|---|---|---|
| Methyl glycidate | 0.5 | 24 | 50 | >99 | orgsyn.org |
| Propylene oxide | 0.2 | 12 | 50 | 98 | nih.gov |
| 1,2-Epoxyhexane | 0.2 | 14 | 50 | 99 | nih.gov |
| Styrene (B11656) oxide | 0.8 | 10 | 50 | >99 | nih.gov |
Screening of Microorganisms for Enantioselective Epoxide Hydrolase Activity
The use of whole-cell biocatalysts expressing epoxide hydrolases (EHs) presents a green and efficient alternative for the kinetic resolution of racemic epoxides. nih.govgoogle.com Various microorganisms have been screened for their ability to enantioselectively hydrolyze epoxides, leading to the production of optically pure epoxides and vicinal diols. researchgate.net
A notable example is the newly isolated strain Galactomyces geotrichum ZJUTZQ200, which contains an epoxide hydrolase capable of resolving racemic ethyl 3-phenylglycidate. nih.gov This biocatalyst exhibits high enantioselectivity, particularly towards phenylglycidate compounds. nih.gov Similarly, Achromobacter sp. MTCC 5605 produces a novel epoxide hydrolase that demonstrates high enantioselectivity in the hydrolysis of various aryl epoxides, even at high substrate concentrations. google.com Other microorganisms, such as strains of Pseudomonas, Rhodococcus, and Rhodotorula, have also been identified to possess enantioselective epoxide hydrolase activity. nih.govresearchgate.netkoreascience.kr
The enantioselectivity of these microbial EHs can be influenced by the substrate structure. For instance, G. geotrichum ZJUTZQ200 shows high enantioselectivity for phenylglycidate derivatives but lower selectivity for those with a methoxy (B1213986) group on the phenyl ring. nih.gov
Table 2: Enantioselective Hydrolysis of Racemic Epoxides by Galactomyces geotrichum ZJUTZQ200
| Substrate | Conversion (%) | e.e.s (%) | E value | Ref |
|---|---|---|---|---|
| Ethyl 3-phenylglycidate | 42.9 | >99 | >49 | nih.gov |
| Methyl 3-phenylglycidate | 45.1 | 98.2 | 78.3 | nih.gov |
| Ethyl 3-(4-chlorophenyl)glycidate | 40.5 | 95.3 | 25.7 | nih.gov |
| Ethyl 3-(4-methylphenyl)glycidate | 43.8 | 97.5 | 52.1 | nih.gov |
Optimization of Biocatalytic Processes for High Enantioselectivity
To enhance the efficiency and enantioselectivity of biocatalytic resolutions, various process parameters are optimized. nih.govacs.org These factors include the choice of co-solvent, pH, temperature, and substrate-to-cell ratio.
In the case of G. geotrichum ZJUTZQ200-catalyzed resolution of racemic ethyl 3-phenylglycidate, the addition of co-solvents like DMSO, isopropanol, and DMF was found to increase the enantioselectivity. nih.gov The pH of the buffer solution and the ratio of substrate to wet mycelium also significantly impact the bioresolution. nih.gov Optimization of these conditions can lead to high enantiomeric excess (e.e.s > 99%) and a high enantioselectivity value (E > 49). nih.gov
Industrial-scale biocatalytic processes focus on several key aspects: identifying a highly enantioselective hydrolase, using high substrate concentrations (not less than 1 M) for better space-time yield, facilitating product separation, and mitigating product inhibition of the enzyme. acs.org Biocatalytic methods, such as using lipase from Serratia marcescens in an emulsion bioreactor, are often preferred in industrial production due to their high enantioselectivity and mild reaction conditions. smolecule.com
Asymmetric Hydrogenation Reactions with Chiral Catalysts
Asymmetric hydrogenation is a powerful strategy for the stereoselective synthesis of chiral molecules. rsc.org In the context of glycidate synthesis, this method is often applied to the reduction of α-chloro-β-keto esters, which are precursors to glycidic esters. researchgate.net
Chiral ruthenium(II) complexes are frequently employed as catalysts for this transformation. For example, a catalyst prepared in-situ from Ru(cod)(2-methylallyl)2 and an atropisomeric ligand like MeO-BIPHEP can hydrogenate 2-chloro-3-keto esters to the corresponding 2-chloro-3-hydroxy esters with high enantioselectivity (up to 99% ee). researchgate.net Another effective catalyst is RuCl2(p-cymene)-TsDPEN, used with HCOOH-Et3N as the hydrogen source, which provides moderate to good yields and high enantioselectivities. researchgate.net
Pregosin's complex, Ru(H)(p-cymene)((R)-DTBM-Segphos)(SbF6), has proven to be an efficient catalyst for the stereoselective asymmetric hydrogenation of 2-benzamidomethyl-3-oxobutanoate, yielding the syn-hydroxy ester with high diastereoselectivity and enantioselectivity. rsc.org
Darzens Condensation Reactions for Glycidate Formation
The Darzens condensation, or glycidic ester condensation, is a classic and fundamental method for synthesizing α,β-epoxy esters, also known as glycidic esters. The reaction involves the condensation of a ketone or aldehyde with an α-haloester in the presence of a base. mdma.ch This method has been a cornerstone of organic synthesis since its development by Auguste Georges Darzens in 1904.
The reaction typically proceeds via the deprotonation of the α-haloester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. mdma.ch A subsequent intramolecular S_N2 reaction, where the newly formed alkoxide displaces the halide, results in the formation of the epoxide ring. Common bases used include sodium ethoxide and sodium amide. mdma.ch
While the Darzens condensation is a well-established route to glycidic esters, it has limitations. For instance, it can fail with certain aldehydes, like acetaldehyde, due to competing base-catalyzed self-condensation reactions. slideshare.net The reaction can produce a mixture of cis and trans isomers, and achieving high diastereoselectivity can be challenging. researchgate.net
Stereoselective Reduction of α-Chloro-β-keto Esters
The stereoselective reduction of α-chloro-β-keto esters is a key strategy for accessing all four possible diastereomers of the corresponding α-chloro-β-hydroxy esters, which are direct precursors to glycidic esters. georgiasouthern.eduacs.org This approach is particularly attractive as it can potentially lead to any of the desired glycidate precursors from a single starting material through dynamic kinetic resolution processes. georgiasouthern.eduacs.org
Both biocatalytic and chemical methods are employed for this reduction. Whole cells of baker's yeast (Saccharomyces cerevisiae) contain a multitude of reductase enzymes, but their simultaneous action often leads to modest stereoselectivities. georgiasouthern.eduacs.org To overcome this, individual reductase enzymes from baker's yeast have been expressed in Escherichia coli, allowing for highly stereoselective reductions. georgiasouthern.edunih.gov Screening of eighteen known and putative reductases from baker's yeast revealed that in most cases, at least two of the four possible α-chloro-β-hydroxy ester diastereomers could be produced with high optical purity. acs.orgnih.gov
Chemical methods often utilize chiral ruthenium(II) catalysts. For instance, the asymmetric hydrogenation of methyl 2-chloro-3-(4-methoxyphenyl)-3-oxo-propanoate using a chiral ruthenium(II) catalyst can produce the corresponding (2S,3S)-2-chloro-3-hydroxy ester with high anti-diastereoselectivity (92%) and enantioselectivity (95%). researchgate.netresearchgate.net
Ring Closure of α-Halo-β-hydroxy Esters
The formation of the epoxide ring from an α-halo-β-hydroxy ester is a crucial final step in several synthetic routes to glycidic esters. georgiasouthern.eduacs.org This intramolecular cyclization reaction proceeds via an internal nucleophilic substitution, where the hydroxyl group, typically deprotonated by a base, displaces the adjacent halide.
The stereochemistry of the resulting glycidic ester is dependent on the stereochemistry of the starting α-halo-β-hydroxy ester. For example, treatment of methyl (2S,3S)-2-chloro-3-hydroxy-3-(4-methoxyphenyl)propionate with a base leads to the formation of the corresponding trans-methyl glycidate. researchgate.netresearchgate.net This ring closure is a key step in the synthesis of important pharmaceutical intermediates like diltiazem. researchgate.netresearchgate.net
This method is often coupled with the enzymatic hydrolysis of erythro-N-acetyl-β-(4-methoxyphenyl)serine. The resulting α-amino acid is converted to a halohydrin, which then undergoes ring closure to yield the target glycidic ester with high enantiomeric excess. jst.go.jp
Alternative Synthesis Routes for Enhanced Efficiency and Sustainability
The pursuit of green chemistry has driven the development of novel synthetic pathways for chiral epoxides that are safer, more sustainable, and more efficient than traditional methods. A prominent example is the chemo-enzymatic synthesis of chiral epoxides like methyl (S)-3-(oxiran-2-yl)propanoates, which are valuable synthetic precursors. mdpi.comnih.gov
A significantly more sustainable alternative starts from levoglucosenone (B1675106) (LGO), a bio-based chiral platform chemical derived from the pyrolysis of cellulosic biomass. mdpi.comnih.gov This chemo-enzymatic route involves several key steps:
Lipase-mediated Baeyer-Villiger oxidation
Palladium-catalyzed hydrogenation
Tosylation
Epoxide formation via treatment with sodium methoxide (B1231860)
Further innovations in sustainable synthesis include the coupling of mechanochemistry with biocatalysis. acs.org This approach can start from inexpensive, commercially available materials. acs.org A typical sequence involves the halogenation of aromatic ketones under solvent-free ball-milling conditions, followed by a one-pot asymmetric bioreduction and cyclization to yield (S)-aromatic epoxides. acs.org This method is noted for its short reaction times, operational simplicity, and environmental friendliness. acs.org
Biocatalytic epoxidation using enzymes like styrene monooxygenases (SMOs) also represents a key strategy in green chemistry for producing optically active epoxides. nih.gov These enzymes can catalyze the epoxidation of alkenes with high selectivity, offering an alternative to traditional oxidation methods that may require harsh conditions. nih.gov
The use of reusable, efficient catalysts is another cornerstone of sustainable synthesis. For instance, a tungsten-based polyoxometalate catalyst has been effectively used for the solvent-free epoxidation of various substrates using aqueous hydrogen peroxide (H₂O₂), a benign oxidant. rsc.org This protocol has proven scalable and allows for catalyst recycling, further enhancing its sustainability profile. rsc.org
Table 1: Comparison of Synthetic Routes to Chiral Epoxides
| Feature | Traditional Route (from Glutamic Acid) | Chemo-Enzymatic Route (from Levoglucosenone) |
|---|---|---|
| Starting Material | L-Glutamic Acid | Levoglucosenone (from Cellulose) mdpi.comnih.gov |
| Key Reagents | Sodium Nitrite (B80452), Borane mdpi.comnih.gov | Lipase, Palladium Catalyst, Sodium Methoxide mdpi.comnih.gov |
| Overall Yield | 20%–50% mdpi.comnih.gov | 57% mdpi.comnih.gov |
| Sustainability | Uses toxic and carcinogenic reagents mdpi.comnih.gov | Bio-based starting material, safer reagents mdpi.comnih.gov |
Diastereoselective Synthesis
Diastereoselective synthesis is critical for creating specific stereoisomers of molecules with multiple chiral centers. In the context of glycidate synthesis, this primarily involves controlling the relative orientation of the substituents on the epoxide ring, leading to either cis (syn) or trans (anti) isomers. The choice of synthetic method and reaction conditions plays a pivotal role in determining the outcome of this stereochemical control.
The control of cis/trans isomerism is a fundamental challenge in the synthesis of substituted glycidates. The stereochemical outcome is highly dependent on the reaction mechanism, substrates, and catalysts employed.
The Darzens condensation, a classic method for synthesizing glycidic esters, often yields a mixture of cis and trans isomers. researchgate.netmdpi.com The ratio of these isomers can be influenced by the reaction conditions. For example, in an organocatalytic Darzens reaction between 4-cyanobenzaldehyde (B52832) and an α-chloroacetyl compound using a cyclopropenimine superbase, the resulting epoxide was formed with a cis/trans ratio of 1/0.7. mdpi.com
In contrast to the often mixed results of the Darzens reaction, the epoxidation of α,β-unsaturated esters with peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), offers a more predictable path for stereochemical control. researchgate.netsciforum.net This reaction, known as the Prilezhaev reaction, is stereospecific, involving a syn-addition of the oxygen atom to the double bond. sciforum.net Therefore, the stereochemistry of the starting alkene directly dictates the stereochemistry of the resulting epoxide. Epoxidation of a trans-alkene will yield a trans-epoxide, while a cis-alkene will produce a cis-epoxide. researchgate.net
The diastereoselectivity can also be influenced by directing groups present in the substrate. For instance, the nucleophilic epoxidation of γ-hydroxy α,β-unsaturated esters using lithium tert-butyl peroxide is highly dependent on the reaction solvent, and the presence of the free hydroxyl group is key for stereoselection. researchgate.net The epoxidation of an α-methyl-substituted γ-hydroxy enoate was found to be highly stereoselective, yielding predominantly the syn (i.e., cis) isomer. nih.gov This high degree of control is attributed to the directing effect of the hydroxyl group in the transition state.
Table 2: Influence of Synthetic Method on Glycidate Isomer Ratio
| Reaction | Substrate | Reagent/Catalyst | Product | Diastereomeric Ratio (cis:trans) | Source(s) |
|---|---|---|---|---|---|
| Darzens Condensation | 4-Cyanobenzaldehyde | Chloroacetylmorpholine / Cyclopropenimine Base | Epoxide 3ae | 1 : 0.7 | mdpi.com |
| Peroxyacid Epoxidation | Ethyl trans-β-methylcinnamate | m-CPBA | Ethyl (E)-3-methyl-3-phenylglycidate | Predominantly trans | researchgate.net |
| Nucleophilic Epoxidation | γ-Hydroxy-α-methyl-α,β-unsaturated ester | Lithium tert-butyl peroxide | γ-Hydroxy-α-methyl-α,β-epoxy ester | Highly syn (cis) selective | nih.gov |
Chemical Reactivity and Reaction Mechanisms of Methyl 2s Glycidate
Epoxide Ring-Opening Reactions
The significant ring strain of the epoxide moiety in Methyl (2S)-glycidate makes it highly susceptible to ring-opening reactions under both nucleophilic and reductive conditions. These reactions are fundamental to its application in the synthesis of more complex molecules.
Nucleophilic Ring Opening Reactions
The epoxide ring of this compound readily reacts with a wide array of nucleophiles. This process typically occurs via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to the cleavage of a carbon-oxygen bond.
This compound undergoes efficient ring-opening when treated with various carbon and heteroatom nucleophiles, including organocuprates (such as Gilman reagents), phenols, and indoles orgsyn.org.
Organocuprates: These reagents are effective for forming new carbon-carbon bonds. The reaction involves the attack of the carbanionic component of the organocuprate on an epoxide carbon.
Phenols: Phenolic compounds can act as oxygen nucleophiles, attacking the epoxide ring to form ether linkages.
Indoles: The nucleophilic character of indoles allows them to react with this compound, typically at the C3 position of the indole (B1671886) ring, to form a new carbon-carbon bond orgsyn.org.
| Nucleophile Type | Example Reagent | General Product |
|---|---|---|
| Organocuprate | Lithium dimethylcuprate (Me₂CuLi) | Methyl 3-alkyl-2-hydroxyalkanoate |
| Phenol | Phenol (C₆H₅OH) | Methyl 2-hydroxy-3-phenoxypropanoate |
| Indole | Indole (C₈H₇N) | Methyl 3-(indol-3-yl)-2-hydroxypropanoate |
A common outcome of the nucleophilic ring-opening of this compound is the formation of α-hydroxyesters orgsyn.org. In these reactions, the nucleophile adds to the C3 carbon of the epoxide, and upon workup, the epoxide oxygen becomes a hydroxyl group at the C2 position. This transformation is a direct consequence of the SN2 attack, yielding a functionalized propanoate skeleton with a hydroxyl group alpha to the ester carbonyl.
Nucleophilic ring-opening reactions of this compound proceed with high levels of both regioselectivity and stereoselectivity.
Regioselectivity: The attack of strong nucleophiles under neutral or basic conditions occurs preferentially at the less sterically hindered carbon atom of the epoxide ring (C3) researchgate.net. This is characteristic of an SN2 mechanism, where steric hindrance plays a critical role in determining the site of attack. The C2 carbon is sterically more encumbered due to the adjacent methyl ester group.
Stereoselectivity: The reaction is highly stereoselective. The SN2 mechanism dictates that the nucleophile attacks from the side opposite to the carbon-oxygen bond (backside attack) researchgate.net. This results in an inversion of the stereochemical configuration at the carbon atom being attacked. Since the starting material is (2S)-glycidate, the attack at C3 leads to a predictable stereochemical outcome in the resulting α-hydroxyester product.
Ring Opening to Diols via Reduction
The epoxide ring of this compound can be opened to form a diol structure. While acid-catalyzed hydrolysis can yield a diol-ester (methyl 2,3-dihydroxypropanoate), the use of strong reducing agents like Lithium aluminium hydride (LiAlH₄) results in a more extensive reduction masterorganicchemistry.comadichemistry.com.
LiAlH₄ is a potent reducing agent capable of reducing both the epoxide and the ester functionalities masterorganicchemistry.com. The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on the less hindered C3 carbon of the epoxide, initiating the ring-opening adichemistry.com. Concurrently, the methyl ester group is also reduced to a primary alcohol. The final product after an aqueous workup is a triol, propane-1,2,3-triol (B13761041) (glycerol).
| Reagent | Functionalities Reduced | Final Product |
|---|---|---|
| H₃O⁺ (Acidic Hydrolysis) | Epoxide | Methyl 2,3-dihydroxypropanoate |
| Lithium aluminium hydride (LiAlH₄) | Epoxide and Ester | Propane-1,2,3-triol (Glycerol) |
Formation of γ-lactones
This compound can serve as a precursor for the synthesis of γ-lactones, which are five-membered cyclic esters. This transformation requires the introduction of a two-carbon unit at the C3 position followed by intramolecular cyclization. One documented method involves the reaction of methyl glycidate with 1-morpholino-2-trimethylsilyl acetylene (B1199291) orgsyn.org. This reaction opens the epoxide ring and, after subsequent steps, leads to the formation of a γ-lactone structure orgsyn.org. The synthesis of γ-lactones can also be achieved more broadly through the nucleophilic addition of carboxylic acid enediolates to epoxides, where the epoxide carbon is attacked by the enediolate, followed by intramolecular cyclization researchgate.net.
Ester Functional Group Transformations
The methyl ester group of this compound can undergo several characteristic transformations, including hydrolysis and transesterification, which are fundamental reactions for modifying the carboxylic acid derivative portion of the molecule.
The conversion of the methyl ester in this compound to its corresponding carboxylic acid, (2S)-glycidic acid, is achieved through hydrolysis. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction mechanism begins with the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon. youtube.comyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. youtube.comyoutube.com Following a series of proton transfers, methanol (B129727) is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen yields the final carboxylic acid product. youtube.com This entire process is reversible. youtube.com
Base-Promoted Hydrolysis (Saponification): In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. youtube.comlibretexts.org This step forms a tetrahedral intermediate. The intermediate then collapses, eliminating the methoxide (B1231860) ion as the leaving group and forming the carboxylic acid. libretexts.org In the basic medium, the acidic proton of the newly formed carboxylic acid is rapidly abstracted by a base (like the methoxide ion or another hydroxide ion), forming a carboxylate salt. youtube.comlibretexts.org An acidic workup is required in a subsequent step to protonate the carboxylate and isolate the neutral glycidic acid. This reaction is generally irreversible due to the deprotonation of the carboxylic acid in the final step. youtube.com The conversion of glycidic esters to their corresponding acids is often carried out using standard alkaline hydrolysis. mdma.ch
| Hydrolysis Condition | Catalyst/Reagent | Key Steps | Final Product (after workup) |
| Acidic | H₃O⁺ | 1. Protonation of C=O2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of CH₃OH5. Deprotonation | (2S)-Glycidic acid |
| Basic (Saponification) | OH⁻ | 1. Nucleophilic attack by OH⁻2. Elimination of CH₃O⁻3. Deprotonation by base | (2S)-Glycidic acid |
Transesterification is a process that converts one ester into another by exchanging the alkoxy group. For this compound, this involves replacing the methyl group with a different alkyl or aryl group. This reaction can also be performed under acidic or basic conditions. masterorganicchemistry.com
Base-Catalyzed Transesterification: This method is commonly achieved by reacting the ester with an alkoxide (e.g., sodium ethoxide, NaOCH₂CH₃). The reaction proceeds through a nucleophilic addition-elimination mechanism. The incoming alkoxide attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the original methoxide group to yield the new ester. masterorganicchemistry.com To ensure the reaction proceeds to completion, the nucleophilic alcohol is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, which is then attacked by the new alcohol nucleophile. A series of proton transfer steps follows, leading to the elimination of methanol and the formation of the new ester after a final deprotonation step. masterorganicchemistry.com Similar to the base-catalyzed method, using the incoming alcohol as the solvent can drive the equilibrium toward the desired product. masterorganicchemistry.com
| Reaction Type | Catalyst | Nucleophile | General Outcome |
| Base-Catalyzed | RO⁻ (e.g., NaOCH₂CH₃) | Alcohol (R'OH) | Formation of a new ester (R' ester) |
| Acid-Catalyzed | H⁺ | Alcohol (R'OH) | Formation of a new ester (R' ester) |
Oxidation and Reduction Reactions
The functional groups of this compound can be subjected to various oxidation and reduction reactions. The ester group is particularly susceptible to reduction.
Reduction of the Ester Group: The ester functional group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon, leading to a tetrahedral intermediate which then eliminates the methoxide group to form an aldehyde. The aldehyde is immediately reduced further by another hydride equivalent to an alkoxide, which upon acidic workup yields the primary alcohol, (S)-glycidol. Weaker reducing agents like sodium borohydride (B1222165) (NaBH₄) are typically not strong enough to reduce esters. libretexts.org
Alternatively, the ester can be partially reduced to an aldehyde using specialized reducing agents such as diisobutylaluminum hydride (DIBAL-H), typically at low temperatures. libretexts.org
| Reducing Agent | Intermediate | Final Product (after workup) |
| Lithium aluminum hydride (LiAlH₄) | Aldehyde | (S)-Glycidol (primary alcohol) |
| Diisobutylaluminum hydride (DIBAL-H) | Stable intermediate at low temp. | (S)-Glycidaldehyde |
Decarboxylation Mechanisms of Glycidic Acids and Esters
Glycidic acids, often generated in situ from the hydrolysis of their corresponding esters, are known to be unstable and readily undergo decarboxylation, particularly when heated or under acidic conditions. google.com This reaction is a key step in the Darzens synthesis, where it is used to produce aldehydes or ketones. mdma.chunacademy.comorganic-chemistry.org
The acid-catalyzed decarboxylation of glycidic acids is a well-established synthetic method for producing aldehydes. acs.org The mechanism involves the loss of carbon dioxide and a subsequent rearrangement.
The generally accepted mechanism proceeds as follows:
Protonation: The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst.
Epoxide Ring Opening: The protonated epoxide undergoes ring-opening, where the C-O bond breaks to form a carbocation intermediate and a hydroxyl group.
Decarboxylation and Rearrangement: The molecule then undergoes decarboxylation (loss of CO₂), which is coupled with a 1,2-hydride shift to form a protonated enol.
Tautomerization: The enol intermediate rapidly tautomerizes to the more stable keto form, which in this case is an aldehyde. acs.org
An alternative pathway suggests that the glycidic acid first decarboxylates to form an enol, which is then ketonized to the final aldehyde product. The rate of ketonization has been shown to be subject to specific acid, water, and general base catalysis. acs.org
The decarboxylation of glycidic acids and their esters is not always straightforward and can lead to the formation of isomeric byproducts. The specific products formed can depend on the reaction mechanism that dominates under the given conditions.
A proposed two-step mechanism highlights the potential for isomer formation. google.comresearchgate.net The pathway depends on whether decarboxylation or epoxide ring-opening occurs first. researchgate.net
Pathway A: If decarboxylation occurs first, it leads to the expected aldehyde product (e.g., P2P in the context of 2Me3Ph glycidate). researchgate.net
Pathway B: If the epoxide ring opens before decarboxylation, a different rearrangement can occur, leading to the formation of an isomeric product (e.g., P1P). researchgate.net
The choice of acid can also influence the yield of the desired carbonyl product. It has been reported that using acetic acid for the acidification and subsequent decarboxylation of glycidic acid salts can give better yields compared to stronger acids like phosphoric or hydrochloric acid. acs.org
Applications of Methyl 2s Glycidate As a Chiral Intermediate in Advanced Organic Synthesis
Pharmaceutical Intermediates
The unique structural features of Methyl (2S)-glycidate have been extensively leveraged to introduce specific stereochemistry in the synthesis of numerous active pharmaceutical ingredients (APIs). Its utility as a chiral synthon allows for the efficient and enantiomerically pure production of complex drug molecules.
Synthesis of Diltiazem (B1670644) Hydrochloride and its Analogues
Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate, a derivative of this compound, is a crucial intermediate in the synthesis of Diltiazem, a calcium channel blocker used in the management of hypertension and angina. chemsrc.com A practical and large-scale preparation of this key intermediate has been developed, which involves the asymmetric epoxidation of methyl (E)-4-methoxycinnamate. chemsrc.com This reaction, utilizing a chiral dioxirane (B86890) generated from a chiral ketone, yields the desired glycidate with high enantiomeric excess. chemsrc.com
The synthetic pathway to Diltiazem involves the ring-opening of the glycidate intermediate with 2-aminothiophenol, followed by a series of transformations to construct the benzothiazepine (B8601423) core of the drug. The stereochemistry of the final product is directly controlled by the chirality of the starting glycidic ester. Various synthetic strategies have been explored to optimize the synthesis of Diltiazem and its analogues, often focusing on improving the efficiency and stereoselectivity of the initial epoxidation step. google.comgoogle.comnih.govslideshare.netresearchgate.netchemspider.comresearchgate.net
Table 1: Key Steps in Diltiazem Synthesis via Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Asymmetric Epoxidation | Methyl (E)-4-methoxycinnamate, Chiral Dioxirane | Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate |
| 2 | Ring Opening | 2-Aminothiophenol | Threo-adduct |
| 3 | Cyclization | Acidic conditions | Benzothiazepinone core |
| 4 | N-alkylation and Acetylation | 2-(Dimethylamino)ethyl chloride, Acetic anhydride | Diltiazem Hydrochloride |
Chiral Drugs for Neurological Disorders
The chirality of drug molecules is of paramount importance in the treatment of neurological disorders, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound serves as a valuable chiral precursor for the synthesis of various compounds targeting the central nervous system. A key example is its use in the preparation of (S)-Glycidyl butyrate (B1204436), a versatile chiral building block for the synthesis of drugs for neurological conditions.
The synthesis of (S)-Glycidyl butyrate can be achieved from this compound through a two-step process involving reduction of the ester functionality to an alcohol, followed by esterification with butyric acid. This transformation preserves the stereochemical integrity of the epoxide ring, providing a chiral synthon for further elaboration into more complex molecules.
PPAR-γ Agonists, e.g., Navaglitazar
The synthesis involves the palladium-catalyzed hydrogenolysis of the glycidate, which opens the epoxide ring and reduces the ester to a methyl ether. orgsyn.org Subsequent chemical modifications lead to the formation of the final Navaglitazar molecule. The stereochemistry of the chiral center in Navaglitazar is directly derived from the starting glycidic ester. orgsyn.org
Table 2: Synthesis of a Key Intermediate for Navaglitazar
| Starting Material | Reagents and Conditions | Product | Yield |
| (+)-Methyl (2S,3R)-3-(4-methoxyphenyl)glycidate | 5% Pd-C, H2 (45 psi), Ethyl acetate, ambient temperature, 16 h | Solid intermediate | 745 g from 750 g starting material |
Antibacterial Oxazolidinones
Oxazolidinones represent a class of synthetic antibacterial agents effective against a range of drug-resistant Gram-positive bacteria. The chiral center in many oxazolidinone antibiotics is crucial for their activity. While direct synthetic routes starting from this compound are not extensively documented in readily available literature, the chiral fragments derived from it can be incorporated into the synthesis of these complex molecules. The core structure of oxazolidinones is often synthesized through multi-step sequences. researchgate.net
The general synthetic strategy for many oxazolidinones involves the construction of a chiral amino alcohol precursor, which is then cyclized to form the oxazolidinone ring. This compound can serve as a source for such chiral fragments. For instance, the epoxide ring of this compound can be opened with a suitable nitrogen nucleophile to generate a chiral amino alcohol derivative, which can then be further elaborated and cyclized to form the desired oxazolidinone scaffold.
Taxol C-13 Side Chain
The anticancer drug Taxol (paclitaxel) possesses a complex structure, and its total synthesis is a significant challenge in organic chemistry. The C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine, is essential for its biological activity. This compound and its enantiomer have been utilized as chiral precursors in the synthesis of this vital side chain. sigmaaldrich.comnih.gov
One chemoenzymatic approach involves the lipase-mediated enantioselective transesterification of racemic methyl trans-β-phenylglycidate. sigmaaldrich.com This resolution provides access to the enantiomerically pure (2S,3R)-epoxide. This epoxide is then subjected to a series of reactions, including ring-opening with an azide (B81097), reduction of the azide to an amine, and subsequent benzoylation, to afford the Taxol C-13 side chain. sigmaaldrich.com
Table 3: Chemoenzymatic Synthesis of Taxol C-13 Side Chain Precursor
| Step | Reaction | Key Reagents/Conditions | Intermediate/Product |
| 1 | Lipase-mediated resolution | Racemic methyl trans-β-phenylglycidate, Lipase (B570770), n-butyl alcohol | (2S,3R)-epoxide |
| 2 | Ring Opening | Sodium azide, Ammonium chloride | 3-azido-2-hydroxy-3-phenylpropionate derivative |
| 3 | Reduction and Benzoylation | Hydrogenation (e.g., H2/Pd-C), Benzoyl chloride | N-benzoyl-(2R,3S)-3-phenylisoserine derivative |
Reboxetine
Reboxetine is a selective norepinephrine (B1679862) reuptake inhibitor used in the treatment of clinical depression. The synthesis of the active (S,S)-enantiomer of Reboxetine can be achieved using chiral intermediates derived from materials like this compound. The core morpholine (B109124) ring of Reboxetine is constructed stereoselectively, and the chirality of the final molecule is critical for its therapeutic effect.
Several synthetic routes to Reboxetine have been developed, often involving the use of chiral starting materials to establish the desired stereocenters early in the synthetic sequence. While a direct, multi-step synthesis starting from this compound is not the most commonly cited route, the principles of using chiral epoxides to construct key fragments of the molecule are applicable. The synthesis of Reboxetine typically involves the formation of a chiral amino alcohol, which can be accessed from chiral epoxides, followed by cyclization to form the morpholine ring and subsequent elaboration to the final drug molecule. nih.gov
Clausenamide
(-)-Clausenamide is a lactam-type amide isolated from the leaves of Clausena lansium and is recognized for its potential neuroprotective activities. While a versatile chiral synthon, a direct synthesis of (-)-Clausenamide starting specifically from this compound is not prominently documented. However, its synthesis often relies on the use of a structurally similar chiral epoxide intermediate, highlighting the importance of this class of molecules in constructing the core structure of Clausenamide.
One efficient asymmetric synthesis of (-)-Clausenamide begins with the inexpensive starting material trans-cinnamic acid. The key steps involve the creation of a chiral epoxide and subsequent transformations to build the final lactam structure.
Table 1: Key Synthetic Steps for (-)-Clausenamide
| Step | Reaction | Reagents | Outcome |
|---|---|---|---|
| 1 | Epoxidation | Potassium persulfate | Formation of racemic epoxy cinnamic acid |
| 2 | Chiral Resolution | (R)-(+)-α-methylbenzylamine | Isolation of (+)-(2S,3R)-epoxycinnamic acid salt |
| 3 | Amidation | 2-methylamino-1-phenyl-ethanol | Formation of the corresponding amide |
| 4 | Lactamization | LiOH | Cyclization to form the lactam ring (-)-clausenamidone |
This synthetic route underscores the utility of chiral epoxides related to glycidates in constructing the stereochemically rich core of natural products like (-)-Clausenamide.
Aminopeptidase N Inhibitors (e.g., Bestatin, Phebestin, Probestin)
Bestatin, Phebestin, and Probestin are potent, natural inhibitors of aminopeptidases, enzymes that play crucial roles in various physiological processes. A key structural feature of these inhibitors is the (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPBA) backbone, which is essential for their biological activity.
While this compound is a logical precursor for creating the α-hydroxy-β-amino acid motif due to its existing stereochemistry and functional groups, its specific use in a widely adopted synthesis of Bestatin or its analogues is not extensively documented in the scientific literature. The primary challenge in such a synthesis would be the regioselective opening of the epoxide at the C3 position by a benzyl (B1604629) nucleophile with inversion of stereochemistry to set the correct configuration at both chiral centers. Syntheses of the AHPBA core have been reported starting from other chiral precursors, such as sugars or through other asymmetric methods.
Eusynstyelamide A
Eusynstyelamide A is a marine natural product isolated from the ascidian Eusynstyela latericius. It exhibits inhibitory activity against neuronal nitric oxide synthase (nNOS). The synthesis of (±)-eusynstyelamide A has been successfully accomplished in six steps, utilizing methyl glycidate as a key starting material.
The synthesis begins with the coupling of 6-bromoindole (B116670) with methyl glycidate. This reaction, catalyzed by Ytterbium(III) trifluoromethanesulfonate (B1224126) (Yb(OTf)₃), directly forms the indolepropionate ester intermediate. The subsequent steps involve amide formation, oxidation, and a crucial base-catalyzed aldol (B89426) dimerization to construct the final complex structure.
This synthesis demonstrates the effective use of methyl glycidate to introduce a key three-carbon unit with latent functionality that is elaborated to form the core of the natural product.
Synthesis of α-hydroxy acids (e.g., Trp and Cys equivalents)
This compound serves as an excellent starting point for the asymmetric synthesis of non-proteinogenic α-hydroxy acids, which are valuable building blocks for creating peptide mimics (peptidomimetics) and other biologically active molecules. The synthesis leverages the electrophilic nature of the epoxide ring, which can be opened by various nucleophiles in a regio- and stereoselective manner.
For instance, the synthesis of α-hydroxy acid equivalents of tryptophan (Trp) and cysteine (Cys) can be achieved through the nucleophilic ring-opening of this compound.
Tryptophan equivalent : Indole (B1671886), acting as a nucleophile, attacks the C3 position of the epoxide in the presence of a Lewis acid like tin(IV) chloride (SnCl₄).
Cysteine equivalent : A thiol, such as 4-methylbenzenethiol, can be used as the nucleophile in the presence of a base like triethylamine (B128534) (Et₃N).
Following the epoxide opening, the methyl ester is hydrolyzed, typically using lithium hydroxide (B78521) (LiOH), to yield the final α-hydroxy carboxylic acid.
Table 3: Synthesis of α-Hydroxy Acid Equivalents
| Target Equivalent | Nucleophile | Catalyst/Base | Hydrolysis |
|---|---|---|---|
| Tryptophan | Indole | SnCl₄ | LiOH |
Precursor to Fatty Acid Oxidation Inhibitors (e.g., Methyl 2-tetradecylglycidate)
Methyl 2-tetradecylglycidate is an inhibitor of fatty acid oxidation, a class of compounds investigated for their potential in managing metabolic disorders. The structure features a long alkyl chain attached to the C2 position of the glycidate core.
The synthesis of this molecule from this compound can be proposed through the alkylation of its enolate. This common synthetic strategy involves the deprotonation of the α-carbon (the carbon between the ester and the epoxide) using a strong, non-nucleophilic base, followed by the introduction of an alkyl chain via an Sₙ2 reaction.
Table 4: Proposed Synthesis of Methyl 2-tetradecylglycidate
| Step | Reaction | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Enolate Formation | Lithium diisopropylamide (LDA) in THF, -78 °C | Methyl glycidate enolate |
This method allows for the direct installation of the long alkyl chain onto the glycidate scaffold, producing the target fatty acid oxidation inhibitor.
Agrochemical Intermediates
The demand for enantiomerically pure agrochemicals is rising, as often only one enantiomer of a chiral pesticide possesses the desired biological activity, while the other may be inactive or contribute to environmental toxicity. Chiral building blocks like this compound are therefore valuable starting materials for producing stereochemically defined active ingredients for the agricultural sector.
Pesticides and Herbicides
Specialty Chemicals and Polymers
The unique bifunctional structure of glycidyl (B131873) esters, the class of compounds to which this compound belongs, makes them valuable monomers and additives in the formulation of specialty polymers, coatings, and adhesives. The presence of a reactive epoxide ring allows for various chemical modifications and cross-linking reactions.
Glycidyl esters and ethers are integral to the production of epoxy resins, which are prized for their exceptional adhesion, particularly to metal substrates, and durability. Compounds containing a glycidyl group, such as Glycidyl Methacrylate (B99206) (GMA), are frequently used in industrial and protective coatings to improve their physical and chemical properties. The epoxy group can react with various curing agents (like amines or anhydrides) or other functional groups within a polymer backbone to form a densely cross-linked network. This cross-linking enhances performance characteristics, including:
Adhesion: The epoxy functionality promotes strong bonding to a wide range of substrates.
Chemical Resistance: The resulting thermoset polymer networks create impermeable films that act as effective barriers against moisture and corrosive agents.
Durability: Cross-linking improves the mechanical strength and weatherability of coatings, making them resistant to degradation from environmental factors like UV exposure.
While the literature often highlights more common industrial monomers like GMA, the fundamental reactivity of the glycidyl group in this compound provides the same potential for creating high-performance thermosets in specialized coating and adhesive applications. Glycidyl esters are particularly suitable for the epoxy base in microelectronics adhesives, where flexibility and purity are critical.
In polymer chemistry, chiral epoxides like this compound are valuable for creating polymers with controlled stereochemistry. The stereoselective polymerization of racemic epoxides can yield isotactic-enriched polyethers, which are semi-crystalline and have well-defined physical properties. The use of organocatalysts has shown significant advancement in controlling the stereoselectivity of epoxide polymerization.
The dual functionality of glycidyl compounds allows them to be incorporated into a variety of polymer architectures. Glycidyl Methacrylate (GMA), for example, is synthesized into homopolymers and copolymers. The methacrylate group enables free-radical polymerization to form a polymer backbone, while the pendant epoxy group remains available for subsequent cross-linking or functionalization. The incorporation of the glycidyl moiety can increase the rigidity and glass transition temperature of the resulting polymers.
As a chiral epoxide, this compound serves as a potential monomer for the synthesis of optically active polyesters through copolymerization with anhydrides. This process provides an efficient route to enantiopure polymers with specific physical and biodegradable properties. The ability to create stereocontrolled polyether blocks is particularly valuable for manufacturing advanced polymer additives and complex block copolymers.
Flavor and Fragrance Industry
Chiral molecules are fundamental to the flavor and fragrance industry, as the stereochemistry of a compound can dramatically alter its perceived scent and taste. Chiral epoxides are recognized as important intermediates and key building blocks for the stereoselective synthesis of complex, biologically active natural products, including fine odorants.
The synthesis of natural and nature-identical flavor and fragrance compounds often requires precise control over chiral centers to achieve the desired sensory properties. Chiral building blocks—optically active compounds used as starting materials—are essential for these syntheses. For instance, the enantiomeric forms of specific tetrahydropyranyl alcohols are used as chiral building blocks for the stereospecific preparation of natural flavors like linaloyl oxide.
This compound, with its defined stereocenter and reactive epoxide ring, fits the profile of a versatile chiral building block. While specific, large-scale applications in the synthesis of commercial flavors are not widely documented in public literature, its structure is well-suited for creating more complex chiral molecules. The epoxide can be opened stereospecifically by various nucleophiles to introduce new functional groups and build molecular complexity, a common strategy in the synthesis of natural products. The biocatalytic synthesis of flavor esters is a well-established field, often employing enzymes to achieve high selectivity, and chiral intermediates are central to these processes.
Forensic and Illicit Substance Research
While legitimate research applications exist, certain derivatives of methyl glycidate have gained significant notoriety as "designer precursors" in the clandestine synthesis of controlled substances. Their emergence represents a chemical workaround by illicit drug manufacturers to circumvent international controls on traditional precursor chemicals.
Law enforcement and forensic chemists have identified specific derivatives of methyl glycidate as key immediate precursors for the illicit manufacture of amphetamine-type stimulants (ATS). The two most prominent examples are:
PMK methyl glycidate (Methyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate): This compound is a direct precursor to 3,4-methylenedioxyphenyl-2-propanone (MDP-2-P or PMK), which is the primary precursor for synthesizing 3,4-methylenedioxymethamphetamine (MDMA, commonly known as 'ecstasy').
BMK methyl glycidate (Methyl 2-methyl-3-phenyloxirane-2-carboxylate): This compound is a direct precursor to 1-phenyl-2-propanone (P-2-P or BMK), which is a key precursor for the synthesis of amphetamine and methamphetamine.
These glycidates are considered "pre-precursors" or "masked" precursors. Through a relatively simple chemical process of hydrolysis and decarboxylation, they can be converted in high yield to the controlled precursors PMK and BMK. This strategy was highlighted in a 2004 seizure in Australia, where drums labeled as a legitimate chemical were found to contain PMK methyl glycidate.
The rise in the use of these glycidic acid derivatives is a direct response to tightened regulations on traditional precursors. Forensic laboratories have developed methods to identify route-specific marker compounds and impurities that indicate when glycidate derivatives have been used in a synthesis. Due to their critical role in illicit drug manufacture and a lack of known legitimate industrial uses, PMK methyl glycidate and BMK methyl glycidate, along with their corresponding acids, have been placed under international control and are listed as scheduled substances in numerous jurisdictions, including the European Union and the United States.
Data Tables
Table 1: Precursor Chemicals and Their Relationship to Controlled Substances
| Precursor Compound Name | Chemical Name | Illicitly Synthesized Precursor | Final Controlled Substance(s) | Legal Status (Examples) |
| PMK methyl glycidate | Methyl 3-(1,3-benzodioxol-5-yl)-2-methyloxirane-2-carboxylate | MDP-2-P (PMK) | MDMA ('Ecstasy') | Table I of 1988 UN Convention; List I Chemical (USA) |
| BMK methyl glycidate | Methyl 2-methyl-3-phenyloxirane-2-carboxylate | P-2-P (BMK) | Amphetamine, Methamphetamine | Annex I of Regulation (EC) No 273/2004 (EU) |
Tracing and Analysis of Illicit Drug Production Pathways
This compound, also known as PMK methyl glycidate, has emerged as a significant chemical intermediate in the clandestine synthesis of 3,4-methylenedioxymethamphetamine (MDMA), commonly known as ecstasy. Its identification in seized drug materials provides crucial intelligence for law enforcement and forensic chemists in tracing the origins and methodologies of illicit drug manufacturing operations. As a "precursor to a precursor," it can be converted to 3,4-methylenedioxyphenyl-2-propanone (MDP2P or PMK), a primary precursor for MDMA synthesis. nih.govresearchgate.net The analysis of this compound and its related impurities can help establish links between different seizures, identify new synthesis routes, and monitor trends in the illicit drug market.
Forensic laboratories utilize various analytical techniques for the qualitative identification of this compound in seized samples. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed method that provides characteristic mass-spectral fragments and retention times for the compound. xsjs-cifs.com For unambiguous structure confirmation, nuclear magnetic resonance (NMR) spectroscopy is used to analyze the hydrogen and carbon spectra of the substance. xsjs-cifs.com These analytical methods are essential for confirming the identity of the precursor and gathering evidence for legal proceedings.
The international control of this compound highlights its importance in the illicit drug trade. In November 2019, it was placed in Table I of the 1988 United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances. unodc.org This scheduling has led to a decrease in its seizures, but has also resulted in the emergence of structurally similar, non-scheduled alternatives like PMK ethyl glycidate. unodc.orgcfsre.org This trend underscores the adaptability of illicit drug manufacturers and the continuous need for monitoring and analysis of new precursors.
Detailed analysis of seized this compound can reveal valuable information about its origin and the synthetic route employed. For instance, the presence of specific impurities can act as chemical signatures, linking different batches of the precursor or finished product to a common manufacturing source. This type of chemical profiling is a powerful tool for mapping drug trafficking networks.
The following table summarizes key findings from forensic analyses of this compound and related compounds:
| Compound | Context of Seizure/Analysis | Analytical Techniques Used | Significance of Findings | Citation |
| Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate | Seized in Sydney, Australia, mislabeled as glycidyl methacrylate. | GC-MS, ¹H NMR, ¹³C NMR, Infrared Spectroscopy | Identified as a "precursor to a precursor" for MDMA, yielding a high amount of MDP2P upon hydrolysis and decarboxylation. | nih.gov |
| PMK methyl glycidate | First emergence reported in mainland China. | GC-MS, NMR | Established an analytical method for its identification, providing a reference for similar compounds. | xsjs-cifs.com |
| 3,4-MDP-2-P methyl glycidate ("PMK glycidate") | Monitored for international trafficking trends. | Not specified in the document. | International scheduling in 2019 led to a decline in its seizures, while seizures of its non-scheduled substitute, PMK ethyl glycidate, increased. | unodc.org |
| P-2-P methyl glycidic acid and its methyl ester | Assessed for international control. | Not specified in the document. | Frequently used in the illicit manufacture of amphetamine and methamphetamine, leading to a recommendation for their inclusion in Table I of the 1988 Convention. | unodc.org |
This interactive data table allows for a clear overview of the forensic significance of this compound. The shift in precursor chemicals used in illicit drug manufacturing, as evidenced by the emergence of derivatives like PMK ethyl glycidate, necessitates ongoing research and the development of new analytical methods to keep pace with the evolving landscape of clandestine drug production.
Spectroscopic and Computational Studies of Methyl 2s Glycidate
Vibrational Spectroscopy (IR, VCD, Raman, ROA)
Vibrational spectroscopy, encompassing Infrared (IR), Vibrational Circular Dichroism (VCD), Raman, and Raman Optical Activity (ROA), provides profound insights into the three-dimensional structure and conformational behavior of chiral molecules like Methyl (2S)-glycidate. These techniques are particularly sensitive to the molecule's interaction with its environment. wikipedia.orgrsc.org
The conformational landscape of this compound is significantly influenced by the surrounding solvent. Studies have been conducted in solvents of varying polarity, such as carbon tetrachloride (CCl₄) and water, to understand these effects. nih.govresearchgate.net
In a non-polar solvent like CCl₄, the observed vibrational spectra can be effectively modeled using a polarizable continuum model (PCM), which treats the solvent as a continuous dielectric medium. nih.govresearchgate.net This suggests that in non-polar environments, the conformational distribution of this compound is primarily governed by intramolecular forces and bulk solvent effects.
The situation is markedly different in a polar, protic solvent like water. Experimental VCD spectra of this compound in water exhibit strong induced VCD signatures in the water bending region. researchgate.netillinois.edu This phenomenon indicates the formation of relatively long-lived complexes between methyl glycidate and water molecules, where chirality is transferred from the solute to the solvent. illinois.edu To accurately model the spectra in water, a more sophisticated approach known as the "clusters-in-a-liquid" model is employed. nih.govresearchgate.net This model identifies the dominant, long-lived Methyl glycidate-water(n) complexes (where n=1, 2) and considers both the explicit hydrogen-bonding interactions within these clusters and the implicit bulk solvent effects. nih.govualberta.ca
The dielectric environment and specific hydrogen-bonding interactions are crucial in determining the conformational preferences of this compound. nih.govfrontiersin.org The "clusters-in-a-liquid" model has proven successful in capturing the key experimental features observed in the IR, VCD, Raman, and ROA spectra of methyl glycidate in water. nih.govresearchgate.net
In aqueous solutions, the formation of hydrogen-bonded complexes between methyl glycidate and water molecules is a dominant factor. These interactions can alter the potential energy surface of the molecule, leading to changes in the populations of different conformers compared to the gas phase or non-polar solvents. ualberta.ca The strong VCD signals observed in the water bending region are a direct consequence of these specific solute-solvent interactions, highlighting the sensitivity of VCD spectroscopy to the local solvation environment. researchgate.netillinois.edu
The following table summarizes the key findings regarding solvent effects on the conformational analysis of this compound.
| Solvent | Predominant Interaction Type | Modeling Approach | Key Spectral Feature |
| Carbon Tetrachloride (CCl₄) | Bulk dielectric effects | Polarizable Continuum Model (PCM) | Spectra well-reproduced by implicit solvent model. nih.govresearchgate.net |
| Water (H₂O) | Explicit hydrogen bonding | Clusters-in-a-liquid model | Strong induced VCD signatures in the water bending region. researchgate.netillinois.edu |
Theoretical calculations are indispensable for interpreting the complex vibrational spectra of this compound and its solvated complexes. Density Functional Theory (DFT) has been widely used for this purpose.
Specifically, geometry optimizations, frequency calculations, and the simulation of IR, VCD, Raman, and ROA intensities have been performed using the B3LYP functional. nih.govresearchgate.net To achieve high accuracy, large basis sets such as 6-311++G(2d,p) and aug-cc-pVTZ are employed. nih.govresearchgate.net Furthermore, the inclusion of Grimme's D3BJ empirical dispersion correction is important for accurately describing the non-covalent interactions, particularly in the solute-water complexes. nih.govillinois.edu
This computational approach, especially when combined with the clusters-in-a-liquid model for aqueous solutions, has demonstrated excellent agreement with experimental data, enabling the detailed assignment of spectral features and the characterization of the dominant solute-solvent species. nih.govresearchgate.net
The table below outlines the computational levels of theory used in these studies.
| Method | Basis Set | Correction | Application |
| B3LYP | 6-311++G(2d,p) | D3BJ Dispersion Correction | Geometry optimization, frequency calculations, IR, VCD, Raman, ROA intensity calculations. researchgate.netillinois.edu |
| B3LYP | aug-cc-pVTZ | D3BJ Dispersion Correction | High-accuracy frequency and intensity calculations for comparison. nih.govresearchgate.net |
Rotational Spectroscopy and Molecular Conformation
Rotational spectroscopy provides highly precise information about the geometry and conformational dynamics of molecules in the gas phase. It is a powerful tool for studying isolated molecules and their weakly bound complexes. nih.gov
In the study of the Methyl glycidate-water complex, rotational spectra reveal fascinating quantum mechanical effects known as tunneling motions. rsc.org Splittings in the spectral lines were observed and attributed to two distinct large-amplitude motions: the internal rotation of the methyl (-CH₃) group of the ester and a tunneling motion of the complexed water molecule. rsc.orgrsc.org
The water tunneling motion gives rise to unexpected splittings on the order of tens to hundreds of kHz. researchgate.netrsc.org A proposed tunneling path for this motion was calculated to have a surprisingly low barrier of about 2 kJ mol⁻¹. researchgate.netrsc.org This path is asymmetric, indicating complex dynamics of the water molecule within the complex. rsc.org The interaction with the water molecule also influences the barrier to internal rotation of the methyl group, affecting the magnitude of the spectral splittings. rsc.org
High-resolution rotational spectroscopy, using techniques like chirped-pulse and cavity-based Fourier transform microwave (FTMW) spectroscopy, has been used to investigate the structure of the methyl glycidate monohydrate. rsc.orgrsc.org
In the observed complex, the methyl glycidate molecule adopts its most stable monomeric conformation. researchgate.netrsc.org The water molecule is intricately involved in the intermolecular interactions, acting simultaneously as a hydrogen bond donor to the carbonyl oxygen of the ester and as a hydrogen bond acceptor from a hydrogen atom of the CH₂ group on the epoxide ring. researchgate.netrsc.org Additionally, a close contact is formed between the water molecule and the epoxide oxygen atom. researchgate.netrsc.org
Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analyses were performed to characterize these interactions, confirming that all three atoms of the water molecule are bonded to the methyl glycidate subunit. rsc.orgrsc.org The intermolecular bond lengths for these interactions range from 2.01 to 2.71 Å. rsc.org This detailed structural information is crucial for understanding the initial steps of solvation at a molecular level. rsc.org
The following table summarizes the key structural parameters of the most stable observed Methyl Glycidate-Water complex.
| Interacting Atoms | Interaction Type | Bond Length (Å) |
| H₁ (Water) ··· O (Carbonyl) | Hydrogen Bond (Water as donor) | 2.01 - 2.71 rsc.org |
| O (Water) ··· H₃ (Epoxide CH₂) | Hydrogen Bond (Water as acceptor) | 2.01 - 2.71 rsc.org |
| H₂ (Water) ··· O (Epoxide) | Close Contact | 2.01 - 2.71 rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectroscopy would provide crucial information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the epoxide ring and the methyl ester group. The chemical shifts (δ) are influenced by the electron density around the protons. The protons on the epoxide ring are expected to appear in a region characteristic of epoxides, typically between 2.5 and 3.5 ppm. The diastereotopic protons on the C3 carbon of the epoxide would likely exhibit complex splitting patterns due to geminal and vicinal coupling. The proton on the C2 carbon would also show coupling to the C3 protons. The methyl group of the ester would appear as a singlet, typically around 3.7 ppm.
¹³C NMR Spectroscopy
A ¹³C NMR spectrum would reveal the number of non-equivalent carbon atoms and their chemical environment. For this compound, four distinct signals would be anticipated. The carbonyl carbon of the ester group would be the most deshielded, appearing at the downfield end of the spectrum (around 170 ppm). The two carbons of the epoxide ring would have characteristic chemical shifts in the range of 40-60 ppm. The methyl carbon of the ester group would be the most shielded, appearing at the upfield end of the spectrum (around 52 ppm).
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | ~170 |
| O-CH₃ | ~3.7 (s) | ~52 |
| C2-H | ~3.2 (dd) | ~50 |
| C3-H₂ | ~2.8 (dd), ~2.6 (dd) | ~48 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. s = singlet, dd = doublet of doublets.
Mass Spectrometry (GC/MS, LC-QTOF-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC/MS)
In a GC/MS analysis of this compound, the molecule would first be separated from other components in a gas chromatograph and then ionized in the mass spectrometer. The resulting mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (102.09 g/mol ). Common fragmentation patterns for esters and epoxides would be expected. For instance, the loss of a methoxy (B1213986) group (-OCH₃) would result in a fragment ion at m/z 71. Cleavage of the epoxide ring could also lead to characteristic fragment ions.
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS)
LC-QTOF-MS provides high-resolution mass data, allowing for the determination of the elemental composition of the parent molecule and its fragments. This technique would be particularly useful for confirming the molecular formula of this compound (C₄H₆O₃).
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment | Interpretation |
| 102 | [C₄H₆O₃]⁺ | Molecular Ion |
| 71 | [C₃H₃O₂]⁺ | Loss of -OCH₃ |
| 59 | [C₂H₃O₂]⁺ | Loss of -C₂H₃O |
| 43 | [C₂H₃O]⁺ | Acetyl cation |
Note: The relative intensities of these fragments would depend on the ionization energy.
Quantum Chemical Calculations
Quantum chemical calculations are theoretical methods used to predict the electronic structure and properties of molecules.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:
Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.
Predict spectroscopic properties: Calculate theoretical NMR chemical shifts and vibrational frequencies to aid in the interpretation of experimental spectra.
Analyze the electronic structure: Investigate the distribution of electron density and the nature of the chemical bonds. This includes calculating properties like molecular electrostatic potential (MEP) maps, which can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack.
Computational Studies on Molecular Interactions and Reactivity
Computational studies can provide valuable insights into how this compound interacts with other molecules and how it behaves in chemical reactions. These studies could involve:
Modeling intermolecular interactions: Simulating how this compound interacts with solvents or other reactants through non-covalent forces such as hydrogen bonding and van der Waals forces.
Investigating reaction mechanisms: Calculating the energy profiles of potential reaction pathways to understand the reactivity of the epoxide ring. For example, the ring-opening reaction of the epoxide with a nucleophile could be modeled to determine the activation energies and predict the stereochemical outcome of the reaction.
Predicting reactivity descriptors: Using conceptual DFT to calculate global and local reactivity indices, such as electronegativity, hardness, and Fukui functions. These descriptors help to predict the most likely sites for nucleophilic or electrophilic attack on the molecule.
Process Chemistry and Industrial Considerations in Methyl 2s Glycidate Production
Scale-Up and Efficiency Improvements in Synthesis
Transitioning the synthesis of Methyl (2S)-glycidate from laboratory to industrial scale presents several challenges and opportunities for efficiency improvement. A common and effective method for producing enantiomerically enriched epoxides like this compound is through hydrolytic kinetic resolution (HKR). This technique has been demonstrated to be effective for the gram-scale production of related chiral compounds. nih.gov
One of the primary considerations in scaling up is the optimization of catalyst loading. While laboratory-scale syntheses may use higher catalyst concentrations, industrial processes aim to minimize catalyst use to reduce costs. For instance, in the synthesis of (R)-(+)-1,2-epoxy-5-hexene, a related chiral epoxide, extensive experimentation revealed that a 0.5 mol % loading of a (salen)Co(II) catalyst was optimal for scale-up. acs.org This highlights the importance of rigorous process development to identify the most resource-efficient conditions.
Further efficiency can be gained by improving reaction work-up and purification procedures. For example, the use of fractional vacuum distillation has been shown to be an effective method for purifying racemic methyl glycidate on a larger scale, affording the product as a colorless liquid. orgsyn.org Careful control of distillation parameters, such as pressure and temperature, is crucial to maximize product recovery and purity. orgsyn.org
Biocatalysis offers a promising avenue for improving the efficiency and enantioselectivity of chiral epoxide production. nih.gov Styrene (B11656) monooxygenases (SMOs), for example, are highly selective enzymes that can catalyze the epoxidation of alkenes to the corresponding chiral epoxides with excellent enantiopurity (>95–99% ee) nih.gov. The use of whole-cell biocatalysts expressing these enzymes can simplify the process and operate under mild reaction conditions, enhancing their potential for industrial applications nih.gov. High-cell-density fermentation techniques have been successfully employed to produce significant quantities of biomass with overexpressed SMO, demonstrating the scalability of this approach nih.gov.
A comparative overview of different synthetic strategies for chiral epoxides is presented in the table below:
| Synthesis Strategy | Key Advantages | Key Challenges for Scale-Up |
| Hydrolytic Kinetic Resolution (HKR) | Utilizes cost-effective reagents; well-established methodology. acs.org | Inherent maximum yield of 50% for the desired enantiomer. acs.org |
| Biocatalysis (e.g., using SMOs) | High enantioselectivity; mild reaction conditions. nih.gov | Requires optimization of fermentation and biotransformation processes. nih.gov |
| Chemo-enzymatic Synthesis | Can utilize renewable starting materials; avoids some harmful reagents. mdpi.com | May involve multiple steps, impacting overall yield. mdpi.com |
Environmental Sustainability in Production
The principles of green chemistry are increasingly integral to the industrial production of chemicals, including this compound. yale.edu This approach focuses on designing chemical processes that minimize or eliminate the use and generation of hazardous substances. yale.edu
One key aspect of sustainable production is the use of environmentally benign solvents. Water is an attractive solvent due to its abundance, low cost, and non-toxicity. gatech.edu Aqueous biphasic catalysis, where the catalyst is dissolved in an aqueous phase separate from the organic substrate-containing phase, is an industrially important technique that aligns with green chemistry principles. gatech.edu This method simplifies catalyst recovery and reduces the use of volatile organic compounds.
Furthermore, chemo-enzymatic synthetic pathways offer a more sustainable alternative to traditional chemical methods. For instance, a greener synthesis of chiral epoxides has been developed from levoglucosenone (B1675106), a bio-based compound derived from cellulose. mdpi.com This route utilizes a lipase-mediated Baeyer-Villiger oxidation and avoids the use of toxic reagents like sodium nitrite (B80452) and borane, which are employed in conventional syntheses from glutamic acid mdpi.com.
The choice of reagents also plays a crucial role in the environmental footprint of the synthesis. For example, in the final epoxidation step of a chemo-enzymatic route, using sodium ethoxide is preferred over sodium methoxide (B1231860), given the lower toxicity of the corresponding alcohol (ethanol vs. methanol), assuming similar yields are achieved. mdpi.com
Key considerations for enhancing the environmental sustainability of this compound production include:
Solvent Selection: Prioritizing water or other green solvents over hazardous organic solvents. gatech.edu
Reagent Choice: Opting for less toxic and renewable reagents. mdpi.com
Catalyst System: Employing efficient and recyclable catalysts to minimize waste. researchgate.net
Process Design: Developing atom-economical reactions that maximize the incorporation of starting materials into the final product.
Catalyst Recovery and Recycling
The efficient recovery and recycling of catalysts are critical for the economic viability and environmental sustainability of industrial-scale synthesis. mdpi.commdpi.com This is particularly important for processes that utilize expensive or metal-based catalysts.
For homogeneous catalysts, which are dissolved in the reaction mixture, separation can be challenging. gatech.edu One effective strategy is "heterogenization," where the homogeneous catalyst is modified to be insoluble in the product-containing phase. gatech.edu In aqueous biphasic catalysis, for example, modifying the catalyst with polar functional groups renders it soluble in the aqueous phase, allowing for easy separation from the organic product by decantation. gatech.edu This approach enables the aqueous catalyst layer to be recycled multiple times with minimal loss of catalyst and metallic contamination of the product. gatech.edu
In the context of the hydrolytic kinetic resolution used to produce enantioenriched epoxides, the chiral (salen)Co(II) catalyst can be recovered and reused. orgsyn.orgresearchgate.net This significantly improves the cost-effectiveness of the process. Protocols have been developed for the isolation of the catalyst, allowing for its recycling in subsequent batches. researchgate.net
For heterogeneous catalysts, which are in a different phase from the reaction mixture, recovery is generally more straightforward and can be achieved through methods like filtration or centrifugation. mdpi.com However, these traditional methods can be time-consuming. mdpi.com
The development of innovative catalyst systems and separation techniques is an active area of research. For example, organic solvent nanofiltration (OSN) has emerged as a promising method for recycling homogeneous catalysts. rwth-aachen.de This membrane-based technology can effectively separate the catalyst from the reaction mixture, allowing for its reuse. rwth-aachen.de
| Catalyst Type | Recovery Method | Advantages | Disadvantages |
| Homogeneous | Aqueous Biphasic Catalysis, Organic Solvent Nanofiltration | High catalyst turnover, low metal contamination in product. gatech.edu | May require catalyst modification or specialized equipment. gatech.edurwth-aachen.de |
| Heterogeneous | Filtration, Centrifugation | Simple separation process. mdpi.com | Can be time-consuming; potential for catalyst deactivation over cycles. mdpi.com |
Regulatory Frameworks and Responsible Handling
The production and handling of this compound are subject to various regulatory frameworks to ensure safety and prevent misuse. This compound is classified under several hazard categories, including skin irritation, serious eye irritation, and potential respiratory irritation. sdsmanager.com It is also considered a combustible liquid sdsmanager.com.
Responsible handling procedures are therefore essential. This includes the use of appropriate personal protective equipment (PPE) such as eyeshields, gloves, and respiratory protection. sigmaaldrich.com Storage should be in a well-ventilated place, away from heat and open flames, typically at refrigerated temperatures (2-8°C) sdsmanager.comsigmaaldrich.comchemicalbook.com.
Furthermore, glycidic acid esters, including derivatives of methyl glycidate, have been identified as "precursors to a precursor" for the illicit synthesis of controlled substances like 3,4-methylenedioxymethylamphetamine (MDMA). nih.govresearchgate.net Consequently, the sale and distribution of these compounds are often monitored by law enforcement and regulatory agencies. Companies involved in the production and supply of this compound must comply with all relevant national and international regulations concerning chemical precursors. This includes maintaining records of sales and reporting suspicious transactions.
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical products. The GHS classification for a related compound, Methyl (2R)-glycidate, includes the following hazard statements:
H227: Combustible liquid
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Precautionary statements outline the necessary measures for safe handling, storage, and disposal. sdsmanager.com These include keeping the substance away from ignition sources, avoiding breathing vapors, washing skin thoroughly after handling, and wearing protective gear. sdsmanager.com In case of exposure, specific first-aid measures are recommended. sdsmanager.com
Adherence to these regulatory frameworks and responsible handling practices is crucial for the safe and legal production and use of this compound in industrial settings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
